molecular formula C22H30N2O2 B10888007 1-(3-Ethoxy-4-methoxybenzyl)-4-(4-methylbenzyl)piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-(4-methylbenzyl)piperazine

Cat. No.: B10888007
M. Wt: 354.5 g/mol
InChI Key: OVCYETWKZBOFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxy-4-methoxybenzyl)-4-(4-methylbenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features two benzyl groups attached to a piperazine ring, with ethoxy and methoxy substituents on one of the benzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(4-methylbenzyl)piperazine typically involves the reaction of 1-(3-Ethoxy-4-methoxybenzyl)piperazine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-methoxybenzyl)-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce benzyl alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic effects, possibly as an antipsychotic or antidepressant agent.

    Industry: Could be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action for 1-(3-Ethoxy-4-methoxybenzyl)-4-(4-methylbenzyl)piperazine would depend on its specific interactions with biological targets. Typically, piperazine derivatives interact with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Known for its stimulant effects and used in research related to central nervous system activity.

    4-Methylpiperazine: Studied for its potential therapeutic applications.

    1-(3-Methoxybenzyl)piperazine: Similar structure with different substituents, leading to different biological activities.

Uniqueness

1-(3-Ethoxy-4-methoxybenzyl)-4-(4-methylbenzyl)piperazine is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the piperazine core, may result in distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O2/c1-4-26-22-15-20(9-10-21(22)25-3)17-24-13-11-23(12-14-24)16-19-7-5-18(2)6-8-19/h5-10,15H,4,11-14,16-17H2,1-3H3

InChI Key

OVCYETWKZBOFFG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.